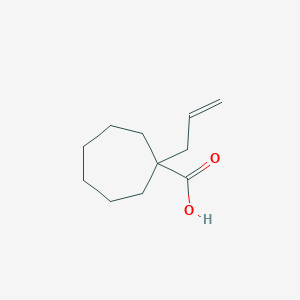
4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10ClN3O. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine with appropriate aldehyde precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium phosphine catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as sodium carbonate (Na2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through its binding to specific proteins and modulation of signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde include:
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(6-Chloro-2-pyridinyl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H10ClN3O |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
4-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h1-2,6-7H,3-5H2 |
Clave InChI |
ZBAJNYHLSNGXRT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)C2=C(C(=NC=N2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

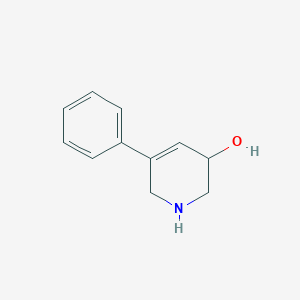
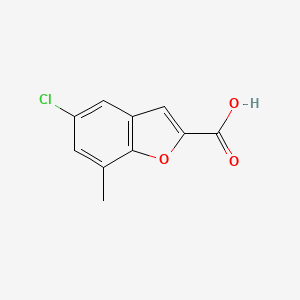
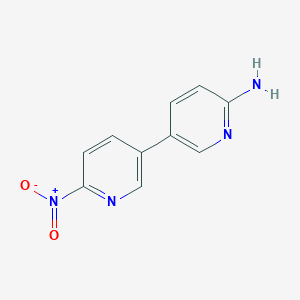


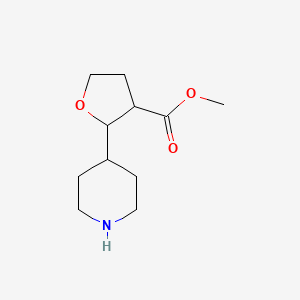

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
